1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine
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Overview
Description
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of cyclization reactions and metal catalysts, are likely applicable .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Scientific Research Applications
1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is not well-documented. like other imidazole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular pathways .
Comparison with Similar Compounds
- 1-Cyclopentyl-5-phenyl-1H-benzo[d]imidazol-2-amine
- 1-Cyclopentyl-5-phenyl-1H-imidazol-4-amine
Comparison: 1-Cyclopentyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds .
Properties
CAS No. |
918801-63-5 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-cyclopentyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C14H17N3/c15-14-16-10-13(11-6-2-1-3-7-11)17(14)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H2,15,16) |
InChI Key |
NHUSDVAYQPBRNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CN=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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